4-[4-(2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine
Overview
Description
4-[4-(2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine is a complex heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of enaminonitriles and benzohydrazides in a tandem reaction under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can further enhance the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[4-(2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly through the suppression of the ERK signaling pathway.
Agriculture: The compound has shown antibacterial and antifungal activities, making it useful in developing agrochemicals.
Material Science: Its unique structure allows for applications in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[4-(2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit the ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis . The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- Ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one-6-carboxylates
Uniqueness
4-[4-(2-ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-pyrimidinyl]morpholine is unique due to its specific triazolo-pyrimidine core combined with a morpholine moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
4-[4-(2-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)pyrimidin-2-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-3-14-20-16-18-10-12(11(2)23(16)21-14)13-4-5-17-15(19-13)22-6-8-24-9-7-22/h4-5,10H,3,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEFBOYCSSTTNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(C=NC2=N1)C3=NC(=NC=C3)N4CCOCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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